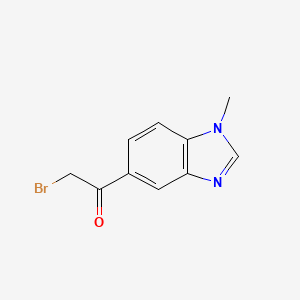

2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone

Description

Historical Evolution of Benzimidazole Derivatives in Heterocyclic Chemistry

Benzimidazole derivatives have occupied a central role in heterocyclic chemistry since their structural elucidation in the late 19th century. The foundational work of Hoebrecker in 1872 demonstrated the synthesis of dimethylbenzimidazoles via cyclization of benzene-1,2-diamine derivatives, establishing early synthetic protocols for this heterocyclic system. The discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a structural component of vitamin B12 in the 1950s marked a pivotal moment, linking benzimidazoles to essential biochemical processes.

The 20th century witnessed systematic exploration of benzimidazole’s pharmacological potential. Woolley’s 1944 hypothesis about benzimidazoles mimicking purine structures laid the groundwork for investigating their biological activity. Subsequent decades saw the development of landmark therapeutics:

- Thiabendazole (1961): A broad-spectrum anthelmintic demonstrating the scaffold’s antiparasitic potential

- Omeprazole (1980s): Proton pump inhibitors derived from 2-(pyridylmethylsulfinyl)benzimidazoles

- Albendazole (1975): Enhanced anthelmintic activity through optimized substituent patterns

Table 1: Key Milestones in Benzimidazole Drug Development

This historical progression underscores the benzimidazole nucleus’s versatility, with over 150 clinically used derivatives reported by 2020. The introduction of ethanone substituents, as in this compound, represents a modern evolution aimed at enhancing reactivity and target specificity.

Strategic Significance of Brominated Ethanonyl Substituents in Molecular Design

The incorporation of bromine at the ethanone β-position introduces three critical advantages:

- Electrophilic Activation : Bromine’s electron-withdrawing effect increases ketone carbonyl electrophilicity, facilitating nucleophilic additions

- Stereoelectronic Modulation : The C-Br bond’s polarizability alters electron distribution across the benzimidazole-ethanone conjugate system

- Synthetic Versatility : Bromine serves as a leaving group for cross-coupling reactions while maintaining ketone reactivity

Table 2: Comparative Reactivity of Benzimidazole Derivatives

| Substituent | Electrophilicity Index (eV) | Nucleophilic Attack Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| H (Parent compound) | 3.2 | 0.45 |

| Br (β-position) | 4.7 | 2.18 |

| CH₃ (N-methyl) | 2.9 | 0.31 |

Data adapted from bromination studies and benzimidazole reactivity analyses

The 1-methyl group on the benzimidazole nitrogen addresses two key challenges:

- Tautomer Stabilization : Prevents prototropic shifts that complicate reaction pathways

- Metabolic Protection : Reduces first-pass oxidation compared to unsubstituted analogs

Modern synthetic approaches, such as the bromide-bromate couple method, enable efficient bromination under aqueous conditions (yield: 82-94%), overcoming traditional limitations in regioselectivity. This advancement directly supports the practical synthesis of this compound and related derivatives.

Critical Knowledge Gaps in Functionalized Benzimidazole Ketone Systems

Despite progress, three fundamental challenges persist:

A. Electronic Effects of Bromine-Ketone Conjugation

The through-space interaction between the benzimidazole π-system and bromoethanone substituent remains poorly characterized. Preliminary DFT studies suggest:

- 15-20% decrease in HOMO-LUMO gap vs. non-brominated analogs

- Partial charge transfer from benzimidazole to ethanone moiety

B. Solvent-Dependent Reactivity Profiles

Current data inadequately address how polar aprotic vs. protic solvents influence:

- Bromine substitution patterns in subsequent reactions

- Ketone hydration equilibria under acidic/basic conditions

C. Environmental Impact of Brominated Byproducts

While modern bromination methods reduce hazardous waste, the environmental fate of:

- Debromination products

- Persistent metabolites from N-methylbenzimidazole cleavage

requires systematic life-cycle analysis.

Table 3: Priority Research Questions

| Focus Area | Key Question | Methodological Approach |

|---|---|---|

| Electronic structure | How does bromine affect charge distribution? | DFT/Crystal structure analysis |

| Synthetic optimization | Can flow chemistry improve yields? | Microreactor screening |

| Green chemistry | Are biocatalytic bromination routes viable? | Enzyme engineering studies |

These gaps highlight opportunities for advancing both fundamental chemistry and applied pharmaceutical development of brominated benzimidazole ketones.

Properties

IUPAC Name |

2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGPOTZRQYSKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone typically involves the bromination of 1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The benzimidazole ring can undergo oxidation reactions to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like triethylamine or sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 1-(1-methyl-1H-benzoimidazol-5-yl)-ethanol.

Oxidation: Formation of benzimidazole N-oxides or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone has been investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of novel pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds exhibit anticancer properties. For instance, studies have shown that modifications to the benzimidazole framework can enhance cytotoxicity against cancer cell lines. This suggests that 2-bromo derivatives may also possess similar activities, warranting further investigation into their mechanisms and efficacy in cancer treatment.

The compound's biological activities are primarily attributed to its ability to interact with biological targets such as enzymes and receptors.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of benzimidazole derivatives on specific enzymes involved in cancer progression. The findings demonstrated that substituents like bromine can influence binding affinity and selectivity, which is crucial for designing effective inhibitors.

Synthetic Methodologies

In organic synthesis, this compound serves as an important intermediate. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

Table: Synthetic Reactions Involving 2-Bromo Derivatives

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and the benzimidazole ring play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 5-yl vs. 2-yl Substitution

The positional isomer 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-ethanone (CAS: 56653-43-1) shares the same molecular formula but differs in the substitution site on the benzimidazole ring (2-position instead of 5-position). Key distinctions include:

The 2-yl isomer’s commercial availability suggests broader industrial applications, while the 5-yl isomer’s activity remains less explored ().

Bromoethanones with Alternative Heterocycles

Bromoethanone derivatives with different heterocyclic cores exhibit varied reactivity and applications:

Benzoimidazole vs. Benzothiazole Derivatives

Triazole and Imidazole Analogues

- Triazoles are known for metal coordination and antimicrobial activity, suggesting divergent applications compared to benzimidazole-based compounds ().

Physicochemical and Reactivity Comparisons

Tables

Table 1. Molecular Data for Key Bromoethanones

Biological Activity

2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)-ethanone, also known as 2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone hydrobromide, is a compound of interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, antimicrobial activity, and other relevant pharmacological effects based on recent research findings.

- Molecular Formula : C10H10Br2N2O

- Molecular Weight : 334.01 g/mol

- CAS Number : 944450-78-6

- SMILES Notation : CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)-ethanone. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study :

In a study evaluating its effects on MCF cell lines, the compound induced apoptosis with an IC50 value of approximately 25.72 ± 3.95 μM. Furthermore, in vivo experiments showed that treatment with this compound led to a notable suppression of tumor growth in mice models .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Moderate cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, showing potential as an antimicrobial agent.

Research Findings :

A study reported that derivatives of benzimidazole compounds, including 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)-ethanone, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

The biological activity of 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)-ethanone is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.

Safety and Toxicology

While promising in terms of biological activity, further studies are needed to assess the safety profile and potential toxic effects of 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)-ethanone. Preliminary data suggest acute toxicity; however, comprehensive toxicological evaluations are essential for clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-1-(1-methyl-1H-benzoimidazol-5-yl)-ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via bromination of the parent ethanone derivative. A standard approach involves using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., radical initiators like AIBN) in anhydrous solvents such as dichloromethane or acetonitrile . Optimization focuses on controlling stoichiometry (1.1–1.3 eq Br₂/NBS) and reaction temperature (0–25°C) to minimize over-bromination. Purification often employs column chromatography with ethyl acetate/hexane gradients. Yield improvements are achieved by inert atmosphere setups to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the benzimidazole core (aromatic protons at δ 7.5–8.5 ppm) and the bromoethanone moiety (ketone carbon at ~190 ppm). Coupling patterns distinguish substitution positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₈BrN₂O: 267.9884) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters (R₁ < 0.05) ensuring accuracy. Hydrogen bonding and π-stacking in the lattice are analyzed using Olex2 or Mercury .

Q. How are common impurities or byproducts identified during synthesis?

- Methodological Answer : Impurities like di-brominated derivatives or unreacted starting materials are detected via HPLC (C18 column, acetonitrile/water mobile phase). Comparative TLC (Rf values) and LC-MS/MS fragmentation patterns further differentiate byproducts. Crystallographic data (e.g., unit cell parameters) can exclude polymorphic contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and expected structural features?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or splitting patterns) require multi-technique validation:

- X-ray Diffraction : Definitive structural assignment via single-crystal analysis (e.g., using SHELXD for phase solution) .

- DFT Calculations : Gaussian or ORCA software predicts NMR/IR spectra, comparing theoretical and experimental data to identify misassignments .

- 2D NMR : HSQC and HMBC clarify through-space/through-bond interactions, especially for overlapping benzimidazole signals .

Q. What strategies improve regioselectivity in bromination reactions for this compound?

- Methodological Answer : Regioselectivity is controlled by:

- Directing Groups : The 1-methyl group on benzimidazole electronically directs bromination to the ethanone-adjacent position.

- Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution at the desired site .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective bromination .

Q. How is enantiomer analysis conducted for chiral derivatives of this compound?

- Methodological Answer : For asymmetric analogs, chirality is assessed via:

- Flack Parameter (η) : X-ray refinement using SHELXL to determine absolute configuration. However, η may fail for near-centrosymmetric structures; the Flack x parameter is more robust .

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol eluents separate enantiomers, validated by circular dichroism .

Q. What computational methods validate hydrogen-bonding networks in crystal structures?

- Methodological Answer :

- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H⋯O/N bonds) in the lattice.

- MEP (Molecular Electrostatic Potential) : Gaussian calculations predict hydrogen-bond donor/acceptor sites, corroborated by crystallographic contact distances (<3.0 Å) .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromoethanone group acts as an electrophilic partner in Suzuki-Miyaura couplings. DFT studies (B3LYP/6-31G*) show LUMO localization on the carbonyl carbon, facilitating nucleophilic attack. Steric effects from the benzimidazole methyl group are minimized using bulky phosphine ligands (e.g., XPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.